

"2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" SMILES string

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Compound of Interest

Compound Name:	2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
CAS No.:	153471-75-1
Cat. No.:	B186884

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Technical Monograph: **2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate** CAS: 153471-75-1

Primary Classification: Protected Phenolic Intermediate / Agrochemical Scaffold

Executive Summary & Structural Logic

This technical guide dissects **2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate**, a specialized masked intermediate critical in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitor herbicides (e.g., Flumiclorac-pentyl) and select pharmaceutical heterocycles.

For researchers and process chemists, this molecule represents a strategic delivery system for the highly reactive 2-chloro-4-fluoro-5-nitrophenol core. The ethyl carbonate moiety functions not merely as a substituent, but as a stabilizing protecting group that mitigates the oxidative degradation and handling hazards associated with the free nitrophenol.

Chemical Identity Matrix

Property	Data
CAS Number	153471-75-1
Molecular Formula	C ₉ H ₇ ClFNO ₅
Molecular Weight	263.61 g/mol
SMILES	CCOC(=O)Oc1cc(c(cc1Cl)F)[O-]
InChI Key	BGMMWAHLBZGOBB-UHFFFAOYSA-N
Appearance	Pale yellow to off-white crystalline solid
Solubility	Soluble in EtOAc, DCM, Acetonitrile; Insoluble in water

Strategic Utility: The "Masked" Phenol Concept

The core value of this compound lies in its ability to release 2-chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1) under controlled conditions. The free phenol is an amphoteric scaffold containing:

- Acidic Hydroxyl (-OH): Nucleophile for ether formation.
- Nitro Group (-NO₂): Precursor to anilines for heterocycle formation (e.g., imides).
- Fluorine (-F): Activated for Nucleophilic Aromatic Substitution (), though typically preserved in PPO inhibitors to enhance lipophilicity and metabolic stability.

Why use the Carbonate?

- Stability: Free nitrophenols are prone to oxidation and can be hygroscopic. The carbonate ester locks the proton, preventing premature ionization.
- Process Safety: Reduces the risk of dust explosions and dermal toxicity associated with the free phenol during transport and bulk charging.

- **Regioselectivity:** In multi-step synthesis, the carbonate prevents O-alkylation until the protecting group is cleaved.

Reaction Mechanism & Pathways

The utilization of this molecule typically involves a "Deprotection-Activation" sequence.

Mechanism 1: Base-Catalyzed Hydrolysis (Activation)

The ethyl carbonate is cleaved via tetrahedral intermediate formation using a hydroxide or alkoxide base.

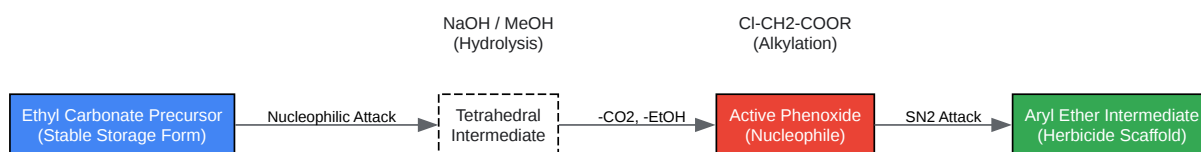
Mechanism 2: Downstream Application (Flumiclorac Synthesis)

Once the phenoxide (

) is generated, it acts as a nucleophile toward

-halo esters (e.g., pentyl chloroacetate) to form the ether linkage characteristic of PPO herbicides.

Visualizing the Workflow



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Figure 1: Activation pathway converting the carbonate precursor into the active ether scaffold.

Experimental Protocol: Controlled Deprotection & Alkylation

Objective: To convert **2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate** into the corresponding phenoxyacetate derivative (a generic model for Flumiclorac-type synthesis).

Safety Pre-requisite:

- Hazard: H301 (Toxic if swallowed).[1][2]
- PPE: Nitrile gloves, chemical splash goggles, fume hood.
- Note: The hydrolysis releases CO₂, which can pressurize sealed vessels.

Step-by-Step Methodology

- Solubilization:
 - Charge a 3-neck round-bottom flask with 10.0 mmol of **2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate**.
 - Add 30 mL of Methanol (MeOH) and stir at ambient temperature until fully dissolved.
- Hydrolysis (Deprotection):
 - Prepare a solution of NaOH (12.0 mmol, 1.2 eq) in 5 mL water.
 - Add the base solution dropwise to the reaction mixture over 10 minutes.
 - Observation: The solution will turn deep yellow/orange, indicating the formation of the nitrophenoxide anion.
 - Monitor via TLC (Hexane:EtOAc 3:1). The carbonate spot () should disappear, replaced by the phenol spot ().
- In-Situ Alkylation (One-Pot Variation):
 - Note: Isolation of the free phenol is possible via acidification, but in-situ reaction is preferred for yield.

- Evaporate MeOH under reduced pressure (to remove the competing nucleophile, Methoxide).
- Re-dissolve the residue (Phenoxide salt) in DMF (20 mL).
- Add Ethyl bromoacetate (11.0 mmol) dropwise at 0°C.
- Warm to 60°C and stir for 4 hours.
- Workup:
 - Quench with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
 - Wash organics with brine, dry over anhydrous

, and concentrate.

Self-Validating Checkpoints

- Color Shift: Failure to turn yellow upon base addition indicates inactive reagent or insufficient base strength.
- Gas Evolution: Mild bubbling (CO₂) confirms carbonate cleavage.
- NMR Verification:
 - Precursor: Triplet at

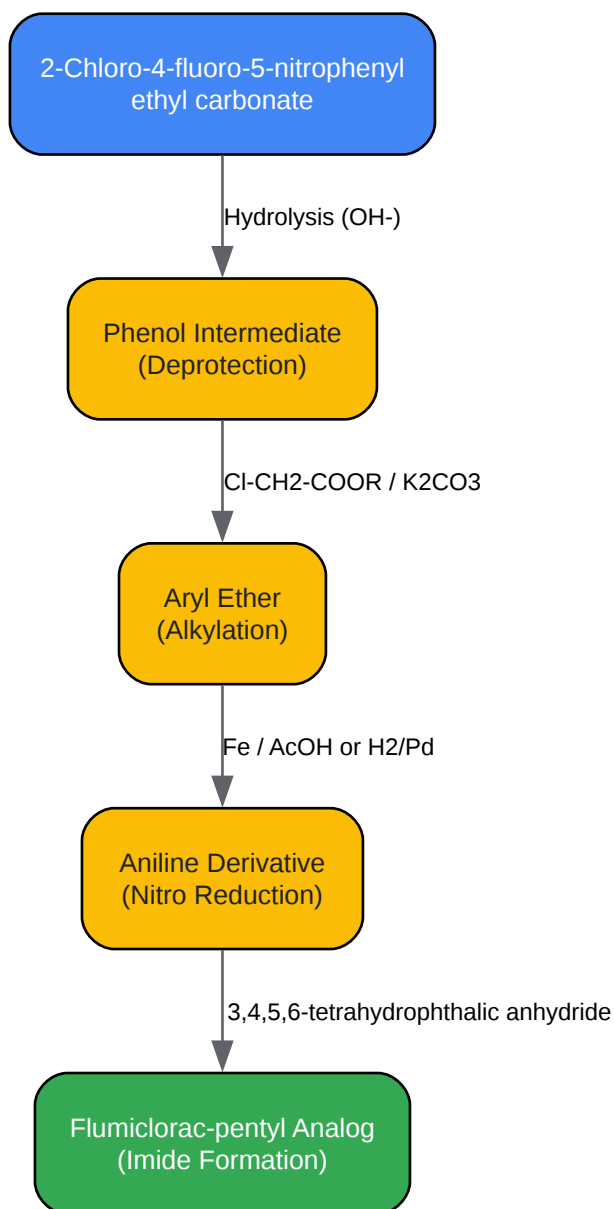
1.3 ppm and Quartet at

4.3 ppm (Ethyl group).
 - Product: Disappearance of Ethyl carbonate signals; appearance of singlet at

4.7 ppm (O-CH₂-CO).

Advanced Application: The PPO Inhibitor Pathway

The ultimate utility of this scaffold is in the synthesis of N-phenylphthalimides. The nitro group is reduced to an aniline, which is then condensed with a tetrahydrophthalic anhydride.



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Figure 2: The synthetic lineage from the carbonate precursor to the final herbicide active ingredient.

References

- PubChem. (2025).[2] Compound Summary: **2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate** (CID 3729764).[2] National Library of Medicine. [[Link](#)]

- European Chemicals Agency (ECHA). (2024).^[2] Registration Dossier: **2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate** (EC 661-082-7). [\[Link\]](#)^[2]
- Nagano, E., et al. (1994). Herbicidal N-phenylphthalimides. Sumitomo Chemical Co. Patent US5332717A. (Contextual grounding for the 2-chloro-4-fluoro-5-nitrophenol scaffold utility).

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Sources

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- 2. 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate | C₉H₇ClFNO₅ | CID 3729764 - PubChem [pubchem.ncbi.nlm.nih.gov]
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